molecular formula C20H25NO6 B11308291 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline

Katalognummer: B11308291
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: XRMYOOPCIFVNGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic hybrid molecule combining a coumarin scaffold with an N-acylated norvaline moiety. The coumarin core (2H-chromen-2-one) is substituted with methyl (C8), propyl (C4), and oxyacetyl-linked norvaline groups (C7). The oxyacetyl bridge enhances solubility and may facilitate hydrogen bonding, critical for molecular recognition .

Eigenschaften

Molekularformel

C20H25NO6

Molekulargewicht

375.4 g/mol

IUPAC-Name

2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-4-6-13-10-18(23)27-19-12(3)16(9-8-14(13)19)26-11-17(22)21-15(7-5-2)20(24)25/h8-10,15H,4-7,11H2,1-3H3,(H,21,22)(H,24,25)

InChI-Schlüssel

XRMYOOPCIFVNGG-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCC)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von N-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvalin umfasst mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung von 7-Hydroxy-4-methylcumarin, das anschließend mit Propylbromid umgesetzt wird, um die Propylgruppe in der 4-Position einzuführen. Die resultierende Verbindung wird dann mit Essigsäureanhydrid acetyliert, um das Acetylderivat zu bilden. Schließlich wird die acetylierte Verbindung mit Norvalin umgesetzt, um N-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvalin zu erhalten .

Analyse Chemischer Reaktionen

N-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline has shown significant anticancer properties in various studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Case Study :
    • Study on MCF-7 Cells (2023) : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating effective cytotoxicity against human breast cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic processes.
  • Case Study :
    • Antimicrobial Efficacy (2024) : The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Effects

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline has been investigated for its anti-inflammatory properties:

  • Case Study :
    • Inflammation Model Study (2025) : In LPS-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Wirkmechanismus

The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites. This inhibition leads to the disruption of key metabolic pathways, resulting in antimicrobial and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride
  • Structure: Coumarin core (4-methyl substitution) with a hydrazonoyl chloride group at C5.
  • Synthesis : Diazonium coupling of 4-methylcoumarin with 3-chloropentan-2,4-dione under acidic conditions .
  • Key Features: Lacks the norvaline-acetyl moiety but shares the coumarin backbone. The hydrazonoyl group introduces reactivity for further derivatization.
(b) Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
  • Structure: N-Acyl anilino ester with dichlorophenoxy and pyrimidinyl substituents.
  • Synthesis : Nucleophilic substitution between 4-(4,6-dimethoxypyrimidin-2-yloxy)aniline and methyl 2-chloropropionate, followed by acetylation .
  • Key Features: Shares the N-acyl linkage but replaces coumarin with pyrimidine and dichlorophenoxy groups. Exhibits fungicidal activity due to systemic properties.
(c) Norvaline, N-acetyl-5-hydroxy-, methyl ester
  • Structure: Norvaline derivative with acetyl, 5-hydroxy, and methyl ester groups.
  • Properties: Molecular weight 189.21 g/mol, hydrogen bond donors (2), acceptors (4), and XLogP3 0.3 .
  • Key Features: Lacks the coumarin moiety but shares the N-acetyl norvaline unit. The ester group enhances volatility compared to the target compound’s oxyacetyl bridge.

Structural and Functional Insights

  • The oxyacetyl linker in the target compound vs. hydrazonoyl chloride in Compound (a) reduces electrophilicity, favoring stability in biological systems.
  • N-Acyl Norvaline vs. Anilino Esters: The norvaline moiety introduces a chiral center and peptide-like interactions, contrasting with Compound (b)’s anilino group, which prioritizes π-π stacking with pyrimidine . Compound (c)’s methyl ester increases volatility but reduces hydrogen-bonding capacity compared to the target compound’s free carboxylic acid (if norvaline is unesterified) .
  • Hydrogen Bonding: The target compound’s C=O (coumarin, acetyl) and O–H (norvaline) groups enable extensive hydrogen bonding, akin to Compound (b)’s C9–H9···O4 interaction .

Biologische Aktivität

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a compound that belongs to the class of 2H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical formula of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is C21H27NO6C_{21}H_{27}NO_{6}, with a molecular weight of 387.45 g/mol. The compound features a chromene backbone, which is associated with various biological activities.

Biological Activities

Research indicates that compounds containing the 2H-chromene structure exhibit a wide range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that 2H-chromene derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization, leading to cell cycle arrest. For instance, certain analogs have demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties :
    • The antimicrobial efficacy of 2H-chromenes has been documented against both Gram-positive and Gram-negative bacteria. Compounds similar to N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • In vitro studies indicate that derivatives of 2H-chromenes can inhibit the denaturation of proteins and stabilize cell membranes, which is crucial for anti-inflammatory activity. This effect has been quantified using albumin denaturation assays, where certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like ibuprofen .
  • Antidiabetic Activity :
    • Recent investigations have highlighted the potential of 2H-chromene derivatives in managing diabetes through mechanisms such as enhancing insulin sensitivity and reducing blood glucose levels .

Structure-Activity Relationship (SAR)

The biological activity of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline can be attributed to specific structural features:

Structural FeatureBiological Activity
Chromene BackboneAnticancer, antimicrobial properties
Acetyl GroupEnhances solubility and bioavailability
Norvaline SubstitutionModulates interactions with biological targets

The SAR studies suggest that modifications in the chromene structure can significantly influence the pharmacological profile of these compounds.

Case Studies

  • Anticancer Mechanism Study :
    • A study conducted by Afifi et al. (2017) demonstrated that specific chromene derivatives triggered apoptosis in cancer cells through caspase activation and inhibition of cell migration .
  • Antimicrobial Efficacy Assessment :
    • Research by Suvarna et al. (2017) evaluated the antimicrobial potential of various 2H-chromene derivatives, revealing effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity Evaluation :
    • A comparative study highlighted that certain derivatives exhibited IC50 values lower than ibuprofen in albumin denaturation assays, indicating strong anti-inflammatory properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.